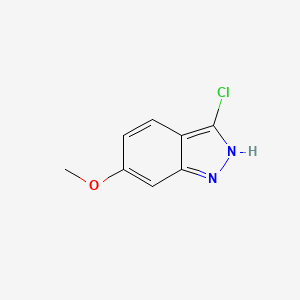

3-Chloro-6-methoxy-1H-indazole

Description

BenchChem offers high-quality 3-Chloro-6-methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPHAJFIZZEAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624421 | |

| Record name | 3-Chloro-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362512-38-7 | |

| Record name | 3-Chloro-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 3-Chloro-6-methoxy-1H-indazole Core: A Technical Guide to Synthesis and Application

Executive Summary

3-Chloro-6-methoxy-1H-indazole (CAS 362512-38-7) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the domain of oncology. As a halogenated derivative of the indazole bicycle, it serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFR) , Vascular Endothelial Growth Factor Receptors (VEGFR) , and Mitogen-Activated Protein Kinases (MAPK) .

This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthesis protocols, and its mechanistic role in drug discovery. It is designed for researchers requiring actionable data on handling, synthesizing, and derivatizing this core moiety.

Part 1: Chemical Identity & Physicochemical Profile

The 3-chloro-6-methoxy-1H-indazole scaffold combines a lipophilic chlorine atom at the C3 position with an electron-donating methoxy group at C6. This substitution pattern optimizes the molecule for interaction with the hydrophobic "gatekeeper" regions of kinase ATP-binding pockets while maintaining favorable solubility properties.

Table 1: Physicochemical Specifications

| Property | Value / Description | Significance |

| CAS Number | 362512-38-7 | Unique identifier for regulatory/search purposes. |

| Formula | C₈H₇ClN₂O | Core stoichiometry. |

| Molecular Weight | 182.61 g/mol | Fragment-like size, ideal for Fragment-Based Drug Design (FBDD). |

| ClogP | ~2.5 - 2.9 | Moderate lipophilicity; ensures membrane permeability (Lipinski compliant). |

| H-Bond Donors | 1 (NH) | Critical for H-bonding with the kinase hinge region (e.g., Glu/Leu backbone). |

| H-Bond Acceptors | 2 (N, OMe) | Facilitates water-mediated or direct interactions with residues like Cys or Asp. |

| Appearance | Off-white to beige solid | Typical for halogenated indazoles. |

| Solubility | DMSO (>50 mg/mL), DCM, MeOH | Low aqueous solubility; requires co-solvents for biological assays. |

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 3-chloro-6-methoxy-1H-indazole is non-trivial due to the need for regioselectivity. Two primary industrial-grade routes are established: Direct Electrophilic Chlorination (Method A) and Deoxychlorination of Indazolones (Method B).

Method A: Direct C3-Chlorination (Recommended)

This method utilizes N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) to selectively chlorinate the electron-rich C3 position of the parent 6-methoxy-1H-indazole. It is preferred for its mild conditions and high atom economy.

Protocol:

-

Dissolution: Dissolve 6-methoxy-1H-indazole (1.0 eq) in DMF or Acetonitrile (10 volumes).

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

-

Reaction: Heat to 60–80°C for 4–6 hours. Monitor by HPLC for the disappearance of the starting material.

-

Workup: Pour the reaction mixture into ice-water. The product typically precipitates.[1] Filter, wash with water, and dry under vacuum.[2]

-

Purification: Recrystallize from Ethanol/Water if necessary to remove succinimide byproducts.

Method B: Deoxychlorination (Alternative)

This route starts from 6-methoxy-1,2-dihydro-3H-indazol-3-one (6-methoxyindazolone) and uses phosphoryl chloride (POCl₃) to install the chlorine. This is robust but generates acidic waste.

Protocol:

-

Suspension: Suspend 6-methoxyindazolone (1.0 eq) in POCl₃ (5.0 eq).

-

Catalysis: Add a catalytic amount of N,N-dimethylaniline or DMF.

-

Reflux: Heat to reflux (approx. 105°C) for 2–4 hours until the solution clears.

-

Quench: Carefully pour the mixture onto crushed ice (Exothermic!). Neutralize with NaOH to pH 7.

-

Extraction: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of these synthetic strategies.

Figure 1: Comparative synthetic routes for 3-Chloro-6-methoxy-1H-indazole.

Part 3: Medicinal Chemistry Applications[3][4]

The 3-chloro-6-methoxy-1H-indazole moiety is not merely a passive linker; it is an active pharmacophore. Its utility is grounded in its ability to mimic the adenine ring of ATP, allowing it to anchor inhibitors within the kinase active site.

Mechanism of Action: Hinge Binding

In many kinase inhibitors (e.g., analogs of Axitinib or Pazopanib ), the indazole nitrogen (N1-H) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (often a Glutamate or Leucine residue). The N2 nitrogen serves as a hydrogen bond acceptor.[3]

-

Role of 3-Cl: The chlorine atom occupies a hydrophobic pocket (often the "gatekeeper" region), enhancing potency via van der Waals interactions and displacing water molecules.

-

Role of 6-OMe: This group points towards the solvent front or interacts with ribose-binding residues, improving solubility and metabolic stability compared to unsubstituted analogs.

Validated Targets

Research indicates this scaffold is effective against:

-

FGFR1/2/3: Fibroblast Growth Factor Receptors (Cancer cell proliferation).

-

VEGFR: Vascular Endothelial Growth Factor Receptors (Angiogenesis).

-

Pim Kinases: Serine/threonine kinases involved in cell survival.

Visualization: Pharmacophore Interaction Map

This diagram models the interaction of the scaffold within a generic kinase ATP-binding pocket.

Figure 2: Interaction map of 3-Chloro-6-methoxy-1H-indazole within a kinase ATP-binding site.

Part 4: Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Skin/Eye Irritant and a potential Respiratory Irritant (STOT SE 3), consistent with chlorinated indazoles.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

-

First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.

References

-

Indazole Synthesis & Reactivity

-

Kinase Inhibitor Applications

- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Source: Molecules (Zhang et al.)

-

URL:[Link]

-

Synthesis of 3-Chloroindazoles

-

Title: Synthesis of 3-chloro-1H-indazole derivatives.[5]

- Source: Organic Syntheses / BenchChem Protocols

-

-

FGFR Inhibition Context

- Title: Discovery of 3-substituted indazole derivatives as multi-target kinase inhibitors.

- Source: European Journal of Medicinal Chemistry

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 3. 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of 3-Chloro-6-methoxy-1H-indazole

An In-Depth Technical Guide to the Chemical Structure and Reactivity of 3-Chloro-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The strategic functionalization of the indazole ring is a key aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. 3-Chloro-6-methoxy-1H-indazole is a valuable, yet not extensively documented, heterocyclic building block. The presence of a chlorine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, making it an attractive intermediate for the synthesis of complex molecular architectures. The methoxy group at the 6-position can also influence the molecule's electronic properties and metabolic stability.

This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, predicted spectroscopic data, and the key reactivity of 3-Chloro-6-methoxy-1H-indazole, with a focus on its applications in drug discovery and development.

Chemical Structure and Properties

3-Chloro-6-methoxy-1H-indazole possesses a bicyclic aromatic structure, consisting of a pyrazole ring fused to a benzene ring. The key structural features and predicted properties are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C8H7ClN2O | - |

| Molecular Weight | 182.61 g/mol | - |

| IUPAC Name | 3-chloro-6-methoxy-1H-indazole | - |

| Predicted LogP | 2.5 | ChemDraw |

| Predicted pKa | 11.5 (NH) | ChemDraw |

Proposed Synthesis of 3-Chloro-6-methoxy-1H-indazole

Caption: Proposed two-step synthesis of 3-Chloro-6-methoxy-1H-indazole.

Experimental Protocol

Step 1: Synthesis of 6-methoxy-1H-indazol-3-ol

This procedure is adapted from general methods for the synthesis of indazolones from ortho-nitrobenzoic acids.

-

Acid Chloride Formation: To a solution of 4-methoxy-2-nitrobenzoic acid (1.0 eq) in toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure.

-

Azide Formation: Dissolve the crude acid chloride in acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 10 °C. Stir for 1 hour at 0 °C.

-

Curtius Rearrangement and Cyclization: Extract the azide into toluene and dry the organic layer. Heat the toluene solution at reflux until the evolution of nitrogen ceases, indicating the formation of the isocyanate, which then cyclizes.

-

Reduction: To the solution containing the cyclized product, add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Work-up: Filter the catalyst and concentrate the filtrate to obtain crude 6-methoxy-1H-indazol-3-ol, which can be purified by recrystallization.

Step 2: Chlorination of 6-methoxy-1H-indazol-3-ol

The chlorination of the 3-hydroxyindazole tautomer is a common method for introducing a chlorine atom at this position.[4][5][6][7][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methoxy-1H-indazol-3-ol (1.0 eq) in phosphorus oxychloride (POCl3, 5-10 eq).

-

Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-Chloro-6-methoxy-1H-indazole can be purified by column chromatography on silica gel.

Structural Elucidation and Spectroscopic Data

| Spectroscopic Data | Predicted Values and Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (br s, 1H, N-H), 7.6-7.8 (d, 1H, H-7), 7.0-7.2 (d, 1H, H-4), 6.8-7.0 (dd, 1H, H-5), 3.8-4.0 (s, 3H, OCH₃). The broad singlet for the N-H proton is characteristic of NH-indazoles. The aromatic protons will exhibit splitting patterns consistent with their positions on the benzene ring. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~158 (C-OCH₃), ~145 (C-3), ~142 (C-7a), ~122 (C-7), ~120 (C-3a), ~115 (C-5), ~95 (C-4), ~56 (OCH₃). The chemical shift of C-3 will be significantly influenced by the attached chlorine atom. |

| IR (KBr, cm⁻¹) | ~3100-3000 (N-H stretch), ~3000-2900 (C-H stretch, aromatic and methyl), ~1620, 1580, 1480 (C=C and C=N stretching), ~1250 (C-O stretch, aryl ether), ~750-850 (C-Cl stretch). |

| Mass Spectrometry (EI) | m/z (%): 182/184 ([M]⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes), loss of Cl, loss of CH₃, and other characteristic fragmentation patterns of the indazole ring.[14][15] |

Chemical Reactivity and Applications in Drug Discovery

The 3-chloro-indazole scaffold is a versatile intermediate in medicinal chemistry, primarily due to the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions.[16][17] This allows for the introduction of a wide variety of substituents at the 3-position, enabling the exploration of structure-activity relationships.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[18][19][20] 3-Chloro-6-methoxy-1H-indazole can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups at the 3-position.

Caption: Suzuki-Miyaura coupling of 3-Chloro-6-methoxy-1H-indazole.

Typical Reaction Conditions:

This reaction is fundamental for the synthesis of biaryl and heteroaryl-substituted indazoles, which are common motifs in kinase inhibitors and other targeted therapies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to 3-aminoindazole derivatives.[22][23][24][25] These compounds are important pharmacophores and can serve as intermediates for further functionalization.

Caption: Buchwald-Hartwig amination of 3-Chloro-6-methoxy-1H-indazole.

Typical Reaction Conditions:

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand: A bulky electron-rich phosphine ligand such as XPhos, SPhos, or BINAP.[16][23]

-

Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄.

-

Solvent: Anhydrous toluene or dioxane.

-

Temperature: 80-110 °C.

This reaction allows for the introduction of a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, at the 3-position of the indazole core.

Conclusion

3-Chloro-6-methoxy-1H-indazole is a valuable heterocyclic building block with significant potential in drug discovery and development. While its synthesis and properties are not extensively documented, established chemical principles allow for the confident proposal of a synthetic route and the prediction of its spectroscopic characteristics. The key to its utility lies in the reactivity of the 3-chloro substituent in modern cross-coupling reactions, which provides a gateway to a vast chemical space of novel indazole derivatives. This guide serves as a foundational resource for researchers and scientists looking to incorporate this versatile scaffold into their synthetic and medicinal chemistry programs.

References

-

D.S. Surry, S.L. Buchwald, Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2010 , 132 (48), 17132–17145. [Link]

-

Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. ResearchGate. [Link]

-

S. El Kazzouli, et al., Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry2012 , 9 (8), 563-567. [Link]

-

1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

A. Kerim, et al., Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules2021 , 26 (1), 123. [Link]

-

1H-Indazole, 3-chloro-6-nitro-. PubChem. [Link]

-

R. Kumar, et al., Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Adv.2022 , 12, 23456-23488. [Link]

-

Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

A. T. Tran, et al., Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts2020 , 10 (8), 888. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

M. M. M. Abdelahi, et al., Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. J. Enzyme Inhib. Med. Chem.2022 , 37 (1), 151-167. [Link]

-

Indazole – Knowledge and References. Taylor & Francis. [Link]

-

M. Z. E. M. El-Naggar, et al., Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules2024 , 29 (15), 3426. [Link]

-

M. Bakherad, et al., POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Adv.2016 , 6, 10839-10845. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

S. C. Ghosh, et al., POCl3-PCl5 mixture: A robust chlorinating agent. J. Indian Chem. Soc.2020 , 97, 1-10. [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Y. Li, et al., Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Org. Process Res. Dev.2023 , 27 (4), 716-722. [Link]

-

D. J. P. Pinto, et al., Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. J. Med. Chem.2013 , 56 (5), 2094-2108. [Link]

-

3-Chloro-1H-indazole. MD Topology. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]

-

I. Alkorta, et al., Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org. Chem.2022 , 87 (9), 5946-5957. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. ResearchGate. [Link]

-

A. K. Rana, et al., Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences2022 , 5 (2), 215-226. [Link]

-

New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. [Link]

-

J. Li, et al., POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. J. Org. Chem.2023 , 88 (16), 11466-11477. [Link]

-

T. Stach, et al., Synthesis and reactivity of azole-based iodazinium salts. Beilstein J. Org. Chem.2023 , 19, 396-405. [Link]

-

1H-Imidazole. NIST WebBook. [Link]

-

N. Asif, et al., Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. J. Chem. Soc. Pak.2011 , 33 (4), 530-533. [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Indazoles [chemenu.com]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1H-Indazole, 3-chloro-6-nitro- | C7H4ClN3O2 | CID 96652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 25. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 3-Halo-6-Alkoxyindazole Scaffold: Synthesis, Applications, and Future Perspectives

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, highly versatile variant: the 3-halo-6-alkoxyindazole core. The strategic placement of a halogen at the 3-position provides a crucial synthetic handle for diversification through cross-coupling chemistry, while the 6-alkoxy group modulates physicochemical properties and can engage in key interactions with biological targets. This document provides a comprehensive overview of the synthesis, key therapeutic applications, and structure-activity relationships of this scaffold, offering a technical resource for researchers, scientists, and professionals in drug development.

The Strategic Value of the 3-Halo-6-Alkoxyindazole Core

The indazole scaffold is a bioisostere of indole, capable of forming critical hydrogen bonds and participating in various non-covalent interactions within protein active sites.[1] The 3-halo-6-alkoxy substitution pattern imparts a unique combination of features that make it particularly valuable in drug discovery:

-

The C3-Halogen as a Versatile Synthetic Handle: The halogen atom (typically I, Br, or Cl) at the C3 position is not merely a substituent; it is a gateway for molecular elaboration. Its primary role is to serve as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3] This allows for the systematic and efficient introduction of aryl, heteroaryl, alkynyl, and amino moieties, enabling the rapid generation of compound libraries for lead discovery and optimization. The C3-iodo and C3-bromo indazoles are particularly favored for this purpose due to their high reactivity in these transformations.[4]

-

The C6-Alkoxy Group for Property Modulation: The alkoxy group (e.g., methoxy, ethoxy) at the C6 position serves multiple functions. It acts as a hydrogen bond acceptor and can significantly influence the molecule's electronic properties, solubility, and metabolic stability. Its presence can also provide an additional vector for interaction with the target protein, enhancing binding affinity and selectivity.

This dual-functionalization strategy provides medicinal chemists with a powerful platform to fine-tune potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways to the Core Scaffold

The construction of the 3-halo-6-alkoxyindazole scaffold is a multi-step process that leverages established heterocyclic chemistry methodologies. A general and reliable synthetic strategy involves the initial preparation of a 6-alkoxy-1H-indazole followed by regioselective halogenation at the C3 position.

Diagram: General Synthetic Workflow

Caption: A general workflow for the synthesis of the 3-halo-6-alkoxyindazole scaffold.

Experimental Protocol: Synthesis of 3-Bromo-6-methoxy-1H-indazole

This two-step protocol provides a practical route to a representative scaffold.

Step 1: Synthesis of 6-Methoxy-1H-indazole

This procedure is adapted from methods utilizing ortho-alkoxy acetophenones for indazole formation.[2]

-

To a solution of 2-hydroxy-4-methoxyacetophenone (1.0 equiv) in dimethyl sulfoxide (DMSO), add hydrazine hydrate (2.0 equiv) and iodine (I₂) (1.5 equiv).

-

Heat the reaction mixture under microwave irradiation or conventional heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-methoxy-1H-indazole.[5]

Step 2: Regioselective C3-Bromination

This step utilizes N-bromosuccinimide (NBS) for the selective bromination of the electron-rich C3 position of the indazole ring.

-

Dissolve the 6-methoxy-1H-indazole (1.0 equiv) from Step 1 in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂).

-

Add N-bromosuccinimide (1.1 equiv) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography or recrystallization to afford the final product, 3-bromo-6-methoxy-1H-indazole.

Applications in Medicinal Chemistry

The 3-halo-6-alkoxyindazole scaffold is a versatile core for developing inhibitors against a range of therapeutic targets, particularly protein kinases and parasitic enzymes. While direct examples are emerging, the utility of this scaffold can be powerfully illustrated by examining closely related analogues.

Kinase Inhibition in Oncology

The indazole ring is a well-established hinge-binding motif in numerous kinase inhibitors. The N1 and N2 atoms of the pyrazole ring mimic the adenine of ATP, forming key hydrogen bonds with the kinase hinge region. The 3-substituent extends into the ATP-binding pocket, where it can be modified to achieve potency and selectivity.

Case Study Analogue: Axitinib Axitinib, an approved drug for renal cell carcinoma, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[6] While it features a 3-vinylindazole core and lacks a 6-alkoxy group, its development highlights the strategic importance of C3-functionalized indazoles. Synthetic routes to Axitinib often start from a 3-iodo-6-substituted indazole, underscoring the role of the 3-haloindazole as a critical intermediate.[6] The addition of a 6-alkoxy group to an Axitinib-like scaffold could be a strategy to improve metabolic stability or explore additional interactions within the active site.

Diagram: Drug Discovery Workflow

Caption: Drug discovery workflow starting from the 3-halo-6-alkoxyindazole scaffold.

Antiprotozoal Agents

The indazole scaffold has shown promise in the development of agents against parasitic diseases. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their activity against Leishmania species.[7][8] The nitro group at the C6 position is electron-withdrawing and can be considered a placeholder for exploring other substituents like the electron-donating alkoxy group. In a study, several derivatives were tested, with some showing potent activity against Leishmania infantum.[7]

| Compound ID | R-Group on Triazole Moiety | Target Species | IC₅₀ (µM)[7] |

| 4 | Phenyl | L. infantum | 13.45 ± 0.9 |

| 5 | 4-Fluorophenyl | L. infantum | 12.01 ± 0.6 |

| 11 | 4-Nitrophenyl | L. infantum | 11.56 ± 0.4 |

| 13 | 4-Methoxyphenyl | L. infantum | 11.23 ± 0.8 |

This data demonstrates that the 3-halo-6-substituted indazole core can serve as a template for developing antiprotozoal agents. The C3-chloro group remains constant while modifications are made at another position, showcasing a common drug development strategy that could be applied using the 3-halo function as the diversification point.

Structure-Activity Relationship (SAR) Insights

The biological activity of the 3-halo-6-alkoxyindazole scaffold is highly dependent on the nature of the substituents at these and other positions.

-

Influence of the C3-Halogen: While primarily a synthetic handle, the halogen itself can influence activity. In some contexts, it may participate in halogen bonding, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the protein active site, thereby enhancing binding affinity. The size and electronegativity (I > Br > Cl) can also sterically and electronically influence the orientation of the molecule in the binding pocket.

-

Role of the C6-Alkoxy Group: The length and branching of the alkoxy chain can impact lipophilicity and, consequently, cell permeability and oral bioavailability. A methoxy or ethoxy group can fit into small hydrophobic pockets or act as a hydrogen bond acceptor. SAR studies on 3,6-disubstituted indazoles as hepcidin inhibitors revealed that small alkoxy groups at C6 were well-tolerated and contributed to potent activity.[9]

-

Impact of C3-Diversification: As the primary point of diversification, the group installed at C3 via cross-coupling has the most dramatic impact on SAR. For kinase inhibitors, this group often consists of an aryl or heteroaryl ring system designed to interact with specific residues in the ATP-binding site, thereby dictating the inhibitor's selectivity profile.

Diagram: Conceptual Binding Mode

Caption: Conceptual binding of the scaffold in a kinase active site.

Future Outlook and Emerging Trends

The 3-halo-6-alkoxyindazole scaffold remains a highly attractive and arguably underexplored platform for drug discovery. Future research is likely to focus on several key areas:

-

Novel Therapeutic Targets: Beyond kinases and parasites, this scaffold will likely be explored against other target classes, such as epigenetic targets and protein-protein interaction modulators.

-

Advanced Drug Modalities: The C3-halogen handle is perfectly suited for incorporation into more complex drug modalities like Proteolysis-Targeting Chimeras (PROTACs), where it can be used to attach a linker connected to an E3 ligase-binding moiety.

-

Bioisosteric Replacement: Further exploration of different alkoxy groups and the replacement of the halogen with other functional groups (e.g., triflates) will continue to expand the chemical space and potential applications of this versatile core.

Conclusion

The 3-halo-6-alkoxyindazole core represents a strategically designed and highly valuable scaffold in medicinal chemistry. Its synthetic tractability, stemming from the reliable regioselective halogenation of the C3 position, combined with the property-modulating effects of the C6-alkoxy group, provides a robust platform for the development of novel therapeutics. By enabling extensive diversification through modern cross-coupling chemistry, this scaffold is poised to remain a significant contributor to the discovery of new drugs for cancer, infectious diseases, and beyond.

References

- Jadhav, S. B., & Tripathi, R. P. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1185-1209.

- Gaikwad, S., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1125-1129.

- Collot, V., et al. (2008). Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(1), 59-67.

- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(5), 98-132.

- BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. BenchChem.

- Gaikwad, S. B., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(58), 36585-36609.

- Bristol-Myers Squibb Company. (2009). Indazole derivatives.

- BenchChem. (2025). An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.

- Hu, W., et al. (2018).

- Zhang, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127981.

- Buchwald, S. L., et al. (2019). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 141(42), 16943-16948.

- Shanghai Aobo Bio-pharmaceutical Technology Co., Ltd. (2021). 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.

- Kerr, M. A. (2012). Synthesis and chemical reactivity of 1H-indazoles.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.

- BenchChem. (2025). Comparative Guide to the Biological Activity of Compounds Derived from 6-Bromo-3-methoxy-2-methylbenzoic Acid. BenchChem.

- Alam, M. J., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.

- Cephalon, Inc. (2012). Intermediate compounds and processes for the preparation of tapentadol and related compounds.

- Artios Pharma Limited. (2022). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.

- Bristol-Myers Squibb Company. (2007). Indazole derivatives as kinase inhibitors.

- Zoetis Services LLC. (2022). Synthetic process and intermediates.

- Ohta, S., et al. (1996).

- Jiangsu Hengrui Medicine Co., Ltd. (2013). Synthesis method of indazole compound.

- Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2848.

- El Brahmi, N., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167.

-

Shionogi & Co., Ltd. (2012). (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1][10]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide. (Patent No. US8410103B2).

- Smirnov, M. S., et al. (2023).

- El Brahmi, N., et al. (2022). Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167.

- Banjanac, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110.

- Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2211-2216.

- AstraZeneca AB. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).

- Wang, W., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(10), 558.

- Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4147-4204.

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. ajrconline.org [ajrconline.org]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of 3-Chloro-6-methoxy-1H-indazole from 2-fluoro-4-methoxybenzonitrile

This Application Note provides a rigorous, field-proven protocol for the synthesis of 3-Chloro-6-methoxy-1H-indazole starting from 2-fluoro-4-methoxybenzonitrile .

Designed for drug development professionals, this guide prioritizes scalability, reproducibility, and mechanistic understanding.

Executive Summary & Retrosynthetic Logic

The 3-chloroindazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., VEGFR, tyrosine kinase). While various routes exist, the most robust path from the commercially available 2-fluoro-4-methoxybenzonitrile involves a two-stage sequence:

-

Nucleophilic Aromatic Substitution (

) & Cyclization: Hydrazine displacement of the fluorine atom followed by intramolecular attack on the nitrile to form the 3-aminoindazole core. -

Sandmeyer-type Chlorination: Diazotization of the C3-amine followed by copper-mediated chlorodeamination.

This route is preferred over direct chlorination of the indazole ring, which often suffers from poor regioselectivity (C3 vs. C5/C7 halogenation).

Reaction Scheme

Figure 1: Two-step synthetic pathway. The fluorine displacement dictates the regiochemistry, ensuring the methoxy group resides at the C6 position of the indazole.

Stage 1: Synthesis of 6-Methoxy-1H-indazol-3-amine

This step utilizes the high nucleophilicity of hydrazine to displace the activated fluorine. The use of n-Butanol is critical; its higher boiling point (

Materials

-

Precursor: 2-Fluoro-4-methoxybenzonitrile (1.0 equiv.)

-

Reagent: Hydrazine monohydrate (

) (3.0 - 5.0 equiv.) -

Solvent: n-Butanol (Volume: 5-10 mL per gram of precursor)

Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

or Ar). -

Charging: Charge the flask with 2-fluoro-4-methoxybenzonitrile and n-Butanol . Stir until dissolved.

-

Addition: Add Hydrazine monohydrate dropwise at room temperature.

-

Note: A slight exotherm may occur. 3-5 equivalents ensure complete conversion and prevent dimer formation.

-

-

Reaction: Heat the mixture to reflux (

bath temp) . Maintain reflux for 4–12 hours .-

Monitor: Check by LCMS or TLC (50% EtOAc/Hexane). The nitrile peak (SM) should disappear, replaced by a more polar amine spot.

-

-

Workup:

-

Cool the reaction mixture slowly to room temperature, then to

in an ice bath. -

The product often crystallizes directly from the reaction mixture.

-

If solid forms: Filter the precipitate.[1] Wash the cake with cold water (

) to remove excess hydrazine, then with cold diethyl ether ( -

If no solid forms: Concentrate the n-Butanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

).[2] Dry organic layers over

-

-

Purification: Recrystallization from Ethanol/Water or Toluene is standard if the crude purity is

.

Yield Expectation: 75–90% Appearance: Off-white to pale yellow solid.

Stage 2: Sandmeyer Reaction (C3-Chlorination)

Converting the C3-amino group to a chloride requires the formation of a diazonium intermediate.[4] Indazole-3-diazonium salts are relatively stable but should be handled at low temperatures to prevent decomposition to phenols or coupling side-products.

Materials

-

Precursor: 6-Methoxy-1H-indazol-3-amine (1.0 equiv.)

-

Reagents: Sodium Nitrite (

) (1.2 equiv.), Copper(I) Chloride ( -

Solvent/Acid: Concentrated HCl (aq) and Water.[5]

Protocol

-

** diazotization (The "Cold" Step):**

-

In a flask, suspend the 6-methoxy-1H-indazol-3-amine in 6M HCl (approx. 10 volumes).

-

Cool the mixture to

to -

Prepare a solution of

in minimal water. Add this solution dropwise to the amine suspension. -

Stir at

for 30–60 minutes. The suspension should thin out as the diazonium salt forms.

-

-

Sandmeyer Displacement:

-

In a separate vessel, prepare a solution/suspension of

in concentrated HCl (2-3 volumes) at -

Slowly transfer the cold diazonium solution into the

mixture. Caution: Nitrogen gas evolution will occur. -

Allow the mixture to warm to room temperature (RT) gradually over 1–2 hours.

-

Optional: If conversion is slow, heat gently to

for 30 minutes.

-

-

Workup:

-

Neutralize the reaction mixture carefully with saturated

or NaOH solution (to pH ~8). Note: Indazoles can be acidic; ensure the pH is basic enough to keep the organic form but not so basic it forms a salt if using strong base. -

Extract with Ethyl Acetate (

).[2] -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

Flash Column Chromatography is usually required.

-

Eluent: Hexane/Ethyl Acetate gradient (typically 10% to 40% EtOAc).

-

Target: 3-Chloro-6-methoxy-1H-indazole.

-

Yield Expectation: 60–75% Appearance: White to light yellow powder.

Critical Process Parameters & Troubleshooting

Workflow Logic

Figure 2: Logic flow for the Sandmeyer step. Temperature control during diazotization is the primary failure point.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Step 1: Low Conversion | Reflux temp too low. | Switch solvent from Ethanol to n-Butanol ( |

| Step 1: Dimer Formation | Insufficient Hydrazine. | Increase Hydrazine to 5.0 equivalents. |

| Step 2: Tar/Decomposition | Diazotization temp > | Maintain strict |

| Step 2: Low Yield | Incomplete gas evolution. | Allow longer stir time at RT before workup. Ensure CuCl is fresh (white/green, not brown). |

| Regioselectivity Issues | N/A | The synthetic route (F-displacement) guarantees 6-methoxy placement. |

Analytical Data Summary

| Compound | 1H NMR (DMSO-d6, 400 MHz) Diagnostic Signals | MS (ESI) m/z |

| 6-Methoxy-1H-indazol-3-amine | ||

| 3-Chloro-6-methoxy-1H-indazole |

References

-

Vasudevan, A. et al. "Heterocyclic analogs of amphetamine: Synthesis and monoamine transporter binding affinities." Bioorganic & Medicinal Chemistry Letters, 2005. Link (Describes general 3-aminoindazole synthesis from 2-fluorobenzonitriles).

-

Lefebvre, V. et al. "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles."[6] The Journal of Organic Chemistry, 2010.[6] Link (Context on hydrazine cyclization mechanisms).

-

Organic Chemistry Portal. "Sandmeyer Reaction." Link (General mechanism and conditions for diazonium replacement).

-

BenchChem. "Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole." Link (Protocol comparison for indazole ring closure).

-

VNU Journal of Science. "Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch ." Medical and Pharmaceutical Sciences, 2023.[7] Link (Scale-up considerations for indazole intermediates).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 4. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. js.vnu.edu.vn [js.vnu.edu.vn]

Application Note: Regioselective C3 Chlorination of 6-Methoxy-1H-indazole

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][2] Specifically, functionalization at the C3 position of the indazole ring is a critical strategy for modulating the pharmacological properties of these molecules. The introduction of a chlorine atom at this position can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This application note provides a detailed protocol for the regioselective chlorination of 6-methoxy-1H-indazole at the C3 position, a key intermediate in the synthesis of various pharmaceutically active compounds.

Reaction Principle

The C3 position of the 1H-indazole ring is susceptible to electrophilic substitution. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a suitable chlorinating agent provides an electrophilic chlorine species (Cl+).[3] The electron-rich nature of the indazole ring system facilitates this substitution. The regioselectivity for the C3 position is influenced by the electronic properties of the indazole core and the reaction conditions employed.

Commonly used chlorinating agents for this transformation include N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2).[4][5] NCS is often favored due to its milder nature and higher regioselectivity in many cases.[6] The choice of solvent and temperature also plays a crucial role in achieving high yield and selectivity.

Experimental Protocol

This protocol details the C3 chlorination of 6-methoxy-1H-indazole using N-Chlorosuccinimide (NCS) in an appropriate solvent.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 6-Methoxy-1H-indazole | ≥98% | Commercially Available | Starting material. |

| N-Chlorosuccinimide (NCS) | ≥98% | Commercially Available | Chlorinating agent. |

| Acetonitrile (MeCN) | Anhydrous | Commercially Available | Reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | For workup. | |

| Brine (Saturated NaCl solution) | Prepared in-house | For workup. | |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available | Drying agent. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Eluent for chromatography. |

Equipment

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask, add 6-methoxy-1H-indazole (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile (MeCN) to the flask to dissolve the starting material. A typical concentration is 0.1-0.2 M.

-

Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1-1.2 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO3) solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 3-chloro-6-methoxy-1H-indazole.

Reaction Workflow Diagram

Caption: Experimental workflow for the C3 chlorination of 6-methoxy-1H-indazole.

Mechanistic Insights

The chlorination of 6-methoxy-1H-indazole with NCS proceeds through an electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Electrophile: While NCS itself is the source of chlorine, the reaction can be catalyzed. In some cases, an acid or a Lewis acid can activate NCS to generate a more potent electrophilic chlorine species.

-

Nucleophilic Attack: The π-electron system of the indazole ring, acting as a nucleophile, attacks the electrophilic chlorine atom. This attack preferentially occurs at the C3 position due to the electronic directing effects of the heterocyclic ring system.

-

Formation of the Sigma Complex: The attack of the indazole on the chlorine atom leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.[3]

-

Deprotonation and Aromatization: A base, which can be the succinimide anion generated from NCS or another basic species in the reaction mixture, removes a proton from the C3 position of the sigma complex. This step restores the aromaticity of the indazole ring, yielding the final 3-chloro-6-methoxy-1H-indazole product.

Caption: Simplified mechanism of electrophilic C3 chlorination of 6-methoxy-1H-indazole.

Safety Precautions

-

N-Chlorosuccinimide is a corrosive and oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sulfuryl chloride is toxic, corrosive, and reacts violently with water.[4][5] All operations should be performed in a well-ventilated fume hood.

-

Acetonitrile and dichloromethane are volatile and flammable organic solvents. Avoid inhalation and contact with skin.

-

Always perform a thorough risk assessment before starting any chemical reaction.

Conclusion

This application note provides a reliable and detailed protocol for the regioselective C3 chlorination of 6-methoxy-1H-indazole. The use of N-Chlorosuccinimide offers a mild and effective method for this transformation, which is a crucial step in the synthesis of various biologically active molecules. By understanding the reaction mechanism and following the outlined procedure and safety precautions, researchers can successfully synthesize this important intermediate for drug discovery and development programs.

References

-

Electrophilic Substitution Reaction Mechanism. BYJU'S. Available at: [Link]

-

Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. PubMed. Available at: [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

-

N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]

-

N-Chlorosuccinimide. Wikipedia. Available at: [Link]

- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC: Online Journal of Organic Chemistry, 2021(5), 99-151.

-

Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. PMC. Available at: [Link]

-

Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC. Available at: [Link]

-

Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals. PMC. Available at: [Link]

-

Sulfuryl chloride. Wikipedia. Available at: [Link]

-

Sulfuryl Chloride. Yufeng. Available at: [Link]

-

Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. ResearchGate. Available at: [Link]

- Method for preparing 1H-indazole derivative. Google Patents.

-

6-Methoxy-1H-indazole. PubChem. Available at: [Link]

-

indazole. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of 3-methoxy-1H-indazole derivatives 8a–k: reagents and... ResearchGate. Available at: [Link]

-

Recent Progress in Selective C—H Chlorination. SIOC Journals. Available at: [Link]

-

6-methoxy-1h-indazole (C8H8N2O). PubChemLite. Available at: [Link]

-

C31-Selective substitution of cationic N-heteroaromatic groups into a 3-vinylated chlorophyll-a derivative. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly... -ORCA. Cardiff University. Available at: [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 5. Sulfuryl Chloride [yufenggp.com]

- 6. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Notes and Protocols for the Use of 3-Chloro-6-methoxy-1H-indazole as a Versatile Intermediate in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous clinically approved and investigational protein kinase inhibitors.[1][2][3] Its unique bicyclic structure, containing an electron-rich pyrazole fused to a benzene ring, allows it to function as an effective mimic of the adenine region of ATP, forming key hydrogen bond interactions with the hinge region of the kinase active site.[4] This fundamental binding mode makes the indazole scaffold an exceptional starting point for the development of potent and selective kinase inhibitors targeting a wide array of kinases implicated in oncology and inflammatory diseases.[5][6]

Among the various functionalized indazoles, 3-Chloro-6-methoxy-1H-indazole stands out as a particularly strategic intermediate for several reasons:

-

Orthogonal Reactivity: The chloro substituent at the C3 position and the methoxy group at the C6 position provide two distinct points for diversification. The C3-chloro group is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino moieties.

-

Modulation of Physicochemical Properties: The 6-methoxy group, an electron-donating substituent, can influence the electronic properties of the indazole ring system, potentially enhancing binding affinity and modulating the pharmacokinetic profile of the final compound.[5][7]

-

Proven Clinical Relevance: The 6-methoxy-1H-indazole core is present in several successful kinase inhibitors, underscoring its value in drug design.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of 3-Chloro-6-methoxy-1H-indazole in the synthesis of kinase inhibitors, with a focus on the widely employed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Chemical Properties and Reactivity Profile

The reactivity of the C3-chloro group in 3-Chloro-6-methoxy-1H-indazole is a critical consideration for synthetic planning. Compared to its bromo and iodo counterparts, the C-Cl bond is stronger and more resistant to oxidative addition to a palladium(0) catalyst, which is the rate-limiting step in many cross-coupling reactions.[1] Consequently, successful coupling reactions with 3-chloroindazoles necessitate the use of highly active catalytic systems.

Key Causality behind Experimental Choices:

-

Catalyst Selection: The lower reactivity of the C-Cl bond requires the use of electron-rich and sterically hindered phosphine ligands. These ligands promote the formation of a more reactive, low-coordinate L-Pd(0) species, which is crucial for the oxidative addition of the aryl chloride. Ligands such as SPhos and XPhos, often employed as pre-formed palladium pre-catalysts, have demonstrated excellent efficacy in the cross-coupling of challenging chloroheterocycles.[8]

-

N-H Protection: The indazole N-H proton is acidic and can interfere with the catalytic cycle by reacting with the base or the organometallic reagents. Therefore, protection of the N1 position is often a crucial step to prevent side reactions and catalyst deactivation, leading to improved yields and cleaner reaction profiles. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and subsequent removal under acidic conditions.[9]

Core Synthetic Strategies: Building Kinase Inhibitors

The following sections provide detailed protocols for the two most common and powerful methods for functionalizing the 3-position of the indazole core: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. This protocol outlines the coupling of N-Boc-3-chloro-6-methoxy-1H-indazole with an arylboronic acid.

Workflow Diagram:

Detailed Step-by-Step Methodology:

Step 1: N-Boc Protection of 3-Chloro-6-methoxy-1H-indazole

-

To a solution of 3-Chloro-6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-chloro-6-methoxy-1H-indazole.

Step 2: Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine N-Boc-3-chloro-6-methoxy-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Add the palladium pre-catalyst (e.g., SPhos-Pd-G2, 2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Step 3: N-Boc Deprotection

-

Dissolve the purified N-Boc protected product in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify as needed to yield the final 3-aryl-6-methoxy-1H-indazole.

Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Rationale for Choice |

| Palladium Source | SPhos-Pd-G2 or XPhos-Pd-G3 | Pre-catalysts provide a reliable source of the active Pd(0) species. SPhos and XPhos are electron-rich, bulky ligands that facilitate the oxidative addition of aryl chlorides.[8] |

| Ligand | SPhos or XPhos | These ligands are known to be highly effective for the coupling of less reactive aryl chlorides.[1] |

| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are required to facilitate the transmetalation step without causing side reactions.[3] |

| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents. |

| Temperature | 100-110 °C | Higher temperatures are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond. |

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This protocol describes the coupling of N-Boc-3-chloro-6-methoxy-1H-indazole with a primary or secondary amine.

Workflow Diagram:

Detailed Step-by-Step Methodology:

Step 1: N-Boc Protection of 3-Chloro-6-methoxy-1H-indazole

Follow the same procedure as described in Protocol 1, Step 1.

Step 2: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add N-Boc-3-chloro-6-methoxy-1H-indazole (1.0 eq), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), and the appropriate phosphine ligand (e.g., RuPhos, if not using a pre-catalyst).

-

Add the base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.5-2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent (e.g., toluene or 1,4-dioxane).

-

Add the amine (1.2-1.5 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Step 3: N-Boc Deprotection

Follow the same procedure as described in Protocol 1, Step 3 to obtain the final 3-amino-6-methoxy-1H-indazole derivative.

Data Presentation: Optimized Conditions for Buchwald-Hartwig Amination

| Parameter | Recommended Condition | Rationale for Choice |

| Palladium Source | RuPhos-Pd-G3 or XPhos-Pd-G3 | These pre-catalysts are highly active for the amination of aryl chlorides and are known to be effective for a broad range of amine substrates.[10] |

| Ligand | RuPhos or XPhos | These bulky, electron-rich biarylphosphine ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[11][12] |

| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are essential for the deprotonation of the amine to form the active palladium-amido complex.[12][13] |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle. |

| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the reaction, particularly the initial oxidative addition of the less reactive aryl chloride. |

Expert Insights: Structure-Activity Relationship (SAR) and Kinase Selectivity

The indazole scaffold serves as an excellent anchor within the ATP binding pocket of kinases. The substituents introduced at the C3 and C6 positions play a crucial role in determining the potency and selectivity of the inhibitor.

Signaling Pathway Diagram:

Key SAR Observations:

-

The 6-Methoxy Group: The electron-donating methoxy group at the C6 position generally contributes favorably to the binding affinity.[5] It can participate in hydrogen bonding interactions with residues in the active site and can also influence the overall electronics of the indazole ring, which can be beneficial for potency. However, in some cases, replacing the 6-methoxy group with other substituents, such as a hydrogen or a fluorine atom, can enhance selectivity against certain kinases.[7]

-

The C3-Substituent: The group introduced at the C3 position via Suzuki or Buchwald-Hartwig coupling extends into the solvent-exposed region of the ATP binding site. This position is a key determinant of kinase selectivity. By varying the size, shape, and electronic properties of the C3-substituent, it is possible to target specific pockets and residues unique to different kinases, thereby achieving a desired selectivity profile. For example, bulky hydrophobic groups at C3 can lead to decreased potency compared to derivatives with hydrogen bond-forming groups like amides or sulfonamides.[5]

Conclusion

3-Chloro-6-methoxy-1H-indazole is a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its strategic functionalization through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration of chemical space around the privileged indazole scaffold. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to efficiently utilize this key building block in the development of novel and effective kinase inhibitors.

References

-

Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (URL: [Link])

-

N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

-

Buchwald–Hartwig amination. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (URL: [Link])

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (URL: [Link])

-

The Suzuki−Miyaura coupling between different aryl halides and various... (URL: [Link])

-

Optimization of conditions for the Suzuki-Miyaura coupling. (URL: [Link])

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

-

Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (URL: [Link])

-

A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. (URL: [Link])

-

Buchwald-Hartwig Coupling. (URL: [Link])

-

Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... (URL: [Link])

-

Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. (URL: [Link])

-

A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

-

Buchwald-Hartwig Amination. (URL: [Link])

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (URL: [Link])

-

Protein kinase affinity reagents based on a 5-aminoindazole scaffold. (URL: [Link])

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (URL: [Link])

-

Selected ligands and catalysts for Buchwald‐Hartwig amination.... (URL: [Link])

-

Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (URL: [Link])

-

Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (URL: [Link])

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (URL: [Link])

-

Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (URL: [Link])

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (URL: [Link])

-

Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (URL: [Link])

-

ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (URL: [Link]))

-

European Journal of Medicinal Chemistry. (URL: [Link])

-

Structures of kinase inhibitors containing an indazole moiety. (URL: [Link])

-

Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])

-

Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (URL: [Link])

-

Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. (URL: [Link])

-

Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. (URL: [Link])

-

Palladium-catalyzed cross-couplings by C–O bond activation. (URL: [Link])

-

Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: [Link])

-

Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (URL: [Link])

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase affinity reagents based on a 5-aminoindazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 7. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]